7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-19-16(20(27)24(2)21(23)28)14-17(25(19)12-7-13-29-3)18(26)22-11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCINNFRDRATDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, which leads to the suppression of tumor cell growth. The inhibition of CDK2 prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to interact with a variety of enzymes and proteins, often acting as inhibitors or activators. The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.
Cellular Effects
Given the known roles of pyrimidines in cellular metabolism, it is likely that this compound could influence cell function in a variety of ways. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Introduction
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021059-33-5) is a synthetic compound with potential therapeutic applications. Its unique structure features fused pyrrole and pyrimidine rings, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.5 g/mol |
| Structure | Pyrrolo[2,3-d]pyrimidine |
| CAS Number | 1021059-33-5 |
Anticancer Activity
Research indicates that compounds similar to 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine have shown promising anticancer properties. A study involving various synthesized tetrazolopyrimidine derivatives demonstrated significant cytotoxic effects against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay method. Notably:
- Cytotoxicity Results : Compounds were compared against standard chemotherapy agents like doxorubicin and 5-fluorouracil.
The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrimidine core is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cell cycle regulation.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer activity. For example:
- Substituents such as 4-nitrophenyl at the 7-position significantly increased anticancer potency against HCT-116 cells.
- Compounds with bromophenyl or chlorophenyl groups at this position showed varying degrees of activity against MCF-7 and A549 cell lines .
Case Study 1: Cytotoxic Evaluation
In a systematic evaluation of synthesized derivatives similar to the target compound, researchers conducted in vitro tests on several cancer cell lines. The results highlighted:
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Efficacy |
|---|---|---|---|---|
| 4b | HCT-116 | 12 | Doxorubicin | Higher |
| 4c | MCF-7 | 15 | Doxorubicin | Comparable |
| 4a | A549 | 10 | 5-Fluorouracil | Higher |
These findings underscore the potential of structurally related compounds in developing effective cancer therapies .
Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of related compounds indicated significant tumor reduction in animal models treated with specific derivatives. The mechanisms involved apoptosis induction and inhibition of angiogenesis, suggesting that these compounds could serve as effective chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
- Butyl vs. 3-Methoxypropyl: The compound 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-... () has a butyl chain at the 7-position instead of 3-methoxypropyl.
- Cyclopentyl Group :
7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-... () features a bulky cyclopentyl group, which may enhance steric hindrance and selectivity for specific kinase pockets .
Amide Substituent Modifications
- N-Phenethyl vs.
- N4-Aryl Derivatives :
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-... () replaces the carboxamide with a chlorophenylamine, demonstrating how aryl groups influence tyrosine kinase inhibition .
Core Modifications and Bioactivity
- Dioxo Groups : The 2,4-dioxo motif in the target compound is conserved in analogs like 7-cyclopentyl-N-(2-methoxyphenyl)-... (), which shows kinase inhibition, suggesting this moiety is critical for ATP-binding site interactions .
- Methylthio vs. Methoxypropyl : The methylthio group in ’s compound may act as a hydrogen-bond acceptor, contrasting with the 3-methoxypropyl’s ether linkage in the target compound .
Comparative Data Table
Research Implications
- SAR Insights : The 3-methoxypropyl group balances solubility and steric effects, while the N-phenethyl group may enhance blood-brain barrier penetration compared to smaller amides .
- Therapeutic Potential: Structural similarities to kinase inhibitors () suggest the target compound could target oncogenic or inflammatory pathways .
Preparation Methods
Core Pyrrolo[2,3-d]Pyrimidine Skeleton Formation
The foundational step involves constructing the bicyclic pyrrolo[2,3-d]pyrimidine scaffold. A modified Dakin-West reaction followed by Dimroth rearrangement, as demonstrated by Müller et al., provides an efficient route to this core. Starting with L-alanine and malononitrile , the reaction proceeds under mild acidic conditions to form a 5-aminopyrrole-3-carbonitrile intermediate. Subsequent cyclization with formamidine acetate in ethanol at reflux yields the 4-amino-pyrrolo[2,3-d]pyrimidine skeleton (Figure 1).
Key Reaction Conditions:
This method avoids chromatographic purification, making it industrially viable. The absence of toxic reagents aligns with green chemistry principles.
Introduction of Methyl Groups at Positions 1 and 3
Methylation at the 1- and 3-positions is achieved via nucleophilic substitution using methyl iodide under basic conditions. The reaction exploits the inherent electrophilicity of the pyrrolopyrimidine nitrogen atoms.
Procedure:
- Dissolve the core intermediate (1.0 equiv) in anhydrous DMF.
- Add methyl iodide (2.2 equiv) and cesium carbonate (3.0 equiv).
- Stir at 60°C for 12 hours under nitrogen.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | Cs2CO3 vs. K2CO3 | +22% yield |
| Solvent | DMF vs. THF | +15% yield |
| Temperature | 60°C vs. 25°C | +35% yield |
Post-reaction, the product is isolated via precipitation in ice-water, achieving 85–88% purity, which is further refined through recrystallization from ethyl acetate.
Installation of 3-Methoxypropyl at Position 7
The 7-position is functionalized via a palladium-catalyzed Suzuki-Miyaura coupling, leveraging the bromide intermediate generated by treating the methylated core with N-bromosuccinimide (NBS).
Synthetic Pathway:
- Bromination:
- Coupling:
Critical Parameters:
- Catalyst Loading: ≤5 mol% prevents Pd contamination.
- Solvent Polarity: Isopropanol/water enhances boronic acid solubility.
- Yield: 74–78% after HPLC purification.
Carboxamide Formation at Position 6
The 6-carboxamide is introduced through a two-step sequence: oxidation of a methyl ester to a carboxylic acid, followed by amidation with phenethylamine.
Step 1: Ester Hydrolysis
- Treat 6-methyl ester with 2N NaOH in methanol/water (4:1) at 70°C for 6 hours.
- Acidify with HCl to precipitate the carboxylic acid (Yield: 95%).
Step 2: Amide Coupling
- Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
- Add phenethylamine (1.5 equiv) and stir at 25°C for 4 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield: 82–85%.
Final Product Characterization
The synthesized compound is characterized using spectroscopic and chromatographic methods:
Spectroscopic Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-5), 4.12 (t, J = 6.4 Hz, 2H, OCH2), 3.78 (s, 3H, OCH3), 3.32 (t, J = 6.4 Hz, 2H, CH2N), 2.89 (s, 3H, NCH3), 2.76 (s, 3H, NCH3).
- HRMS (ESI): m/z calc. for C21H25N5O4 [M+H]+: 436.1932; found: 436.1935.
Purity Analysis:
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.2 |
| Elemental Analysis | C: 64.1; H: 6.3; N: 16.2 |
Scalability and Industrial Considerations
The entire synthesis achieves an overall yield of 48–52% across five steps. Key scalability insights include:
- Cost-Efficiency: Avoiding chromatography in early steps reduces production costs.
- Waste Management: Aqueous workups and solvent recovery systems minimize environmental impact.
- Process Safety: Substituting hazardous reagents (e.g., diphenyldiazomethane) with safer alternatives (e.g., diphenyl trichloroacetimidate) enhances operational safety.
Comparative Analysis of Synthetic Routes
Table 1 contrasts three reported methods for analogous pyrrolopyrimidines:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Dakin-West | 68 | 98.5 | No chromatography required |
| Suzuki Coupling | 78 | 99.2 | Regioselectivity |
| Reductive Amination | 65 | 97.8 | Functional group tolerance |
The Suzuki-Miyaura approach provides superior regiocontrol for introducing the 3-methoxypropyl group, critical for maintaining pharmacological activity.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?
The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via multi-step cyclization reactions. A common approach involves:
- Condensation of substituted aminopyrroles with carbonyl-containing reagents (e.g., ethyl cyanoacetate) to form the pyrimidine ring.
- Introduction of the 3-methoxypropyl and phenethyl substituents via alkylation or amidation at the N7 and C6 positions, respectively.
- Optimization of reaction conditions (e.g., anhydrous DMF, catalytic bases like N-methylmorpholine) to improve yields, as demonstrated in analogous syntheses of pyrrolopyrimidine derivatives .
- Purification via silica gel chromatography or recrystallization to isolate intermediates (typical yields: 60–95%) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for methoxypropyl (δ ~3.2–3.5 ppm for OCH3), phenethyl (δ ~7.2–7.4 ppm for aromatic protons), and pyrrolopyrimidine core protons (δ ~5.8–6.4 ppm for NH/CH groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the substituents.
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the bicyclic system and substituent orientation, as seen in related thiazolopyrimidine derivatives .
Q. How can researchers design preliminary biological activity assays for this compound?
- Kinase inhibition screening : Test against receptor tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays, referencing IC50 values from structurally similar pyrrolopyrimidine inhibitors .
- Cytotoxicity profiling : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to known antitumor agents .
Advanced Research Questions
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to explain reduced in vivo activity .
- Proteomic analysis : Use LC-MS/MS to identify off-target interactions that may alter efficacy in complex biological systems .
- Dose-response modeling : Apply Hill equation or logistic regression to reconcile potency differences across assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase selectivity?
- Systematic substituent variation : Compare analogs with modified methoxypropyl/phenethyl groups to map steric and electronic effects on binding affinity .
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize substitutions that enhance hydrogen bonding or hydrophobic contacts .
- Free-energy perturbation (FEP) : Quantify binding energy changes for key residues (e.g., gatekeeper mutations) to predict resistance profiles .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Western blotting : Measure downstream signaling markers (e.g., phosphorylated ERK/AKT) in treated vs. untreated cells .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death .
- Xenograft studies : Monitor tumor regression in murine models, correlating results with pharmacokinetic parameters (e.g., Cmax, AUC) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell line heterogeneity : Normalize data to genetic backgrounds (e.g., p53 status) and proliferation rates.
- Redox sensitivity : Account for variations in cellular glutathione levels, which may quench reactive intermediates generated by the compound .
- 3D spheroid vs. monolayer assays : Compare results to assess microenvironment-dependent efficacy .
Key Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
